3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde
Overview
Description
3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde (TBDMS) is a common organic compound used in many laboratory and industrial applications. It is an organosilicon compound, and is a colorless liquid at room temperature. TBDMS is known for its unique properties, such as its high reactivity, low toxicity, and its ability to be used as a protecting group in organic synthesis. This compound has been used in a variety of scientific and industrial applications, such as in the synthesis of pharmaceuticals, the production of polymers, and in the development of new materials.
Scientific Research Applications
Catalysis and Synthesis
3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde and related compounds have been studied for their role in catalysis and synthesis. For instance, solid acidic catalysts have shown effectiveness in the Prins condensation of iso-butyl aldehyde with tert-butyl alcohol in a liquid-phase reaction, leading to the synthesis of compounds like 2,5-dimethyl-2,4-hexadiene (Wang, Liu, Sun, & Wang, 2004). Additionally, the study of silanol synthesis, involving similar compounds, has contributed to understanding the impacts of steric hindrance and internal nucleophiles in chemical reactions (Glekas & Sieburth, 2001).
Organometallic Chemistry
In organometallic chemistry, the deprotonation and reaction mechanisms involving compounds similar to this compound have been explored. For example, the study of the formation and transformation of unstable silene compounds provided insights into the behavior of such organometallic structures under various conditions (Krempner & Oehme, 1994).
Synthetic Methods Development
Research has also focused on developing efficient synthetic methods involving compounds structurally related to this compound. This includes the synthesis of other valuable chemical compounds, such as 1-octacosanol, which has been achieved through a series of reactions involving tert-butyl dimethyl silane-protected intermediates (Kunkuma, Kaki, Rao, Prasad, & Devi, 2013).
Hydrogenation Processes
The hydrogenation of similar aldehydes using specific catalysts, like NiB/SiO2 amorphous alloy, has been studied for its efficiency and selectivity, which is critical in chemical manufacturing processes (Lin-sheng, 2008).
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h8H,9H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPBSUJOMPJZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144681-67-4 | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.